molecular formula C19H20FN7O B2880126 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide CAS No. 2320822-55-5

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide

Cat. No.: B2880126
CAS No.: 2320822-55-5
M. Wt: 381.415
InChI Key: SYRJBRVLVMCJAK-UHFFFAOYSA-N
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Description

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide is a useful research compound. Its molecular formula is C19H20FN7O and its molecular weight is 381.415. The purity is usually 95%.
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Biological Activity

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core , an azetidine ring, and a fluorinated nicotinamide moiety. Its molecular formula is C17H19FN8C_{17}H_{19}FN_8 with a molecular weight of approximately 354.385 Da. The structural complexity contributes to its potential biological activities.

Property Value
Molecular FormulaC17H19FN8
Molecular Weight354.385 g/mol
Melting Point188–189 °C
AppearancePale yellow solid

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities . For instance, Mannich bases derived from triazole structures have shown promising results against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. These compounds often demonstrate cytotoxicity that surpasses established chemotherapeutics like 5-fluorouracil by factors ranging from 2.1 to 5.2-fold in specific cases .

The anticancer activity of these compounds is often attributed to their ability to inhibit DNA topoisomerase I and induce apoptosis in cancer cells. For example, certain Mannich bases have been shown to alkylate cellular glutathione and interfere with the DNA replication process .

Other Biological Activities

In addition to anticancer properties, this compound may exhibit:

  • Antimicrobial Activity : Exhibiting potential against bacterial and fungal strains.
  • Anti-inflammatory Effects : Compounds with similar structural motifs have been noted for their ability to modulate inflammatory responses.
  • CNS Activity : Some derivatives are being investigated for their effects on GABA-A receptors, indicating potential applications in neuropharmacology .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Mannich Bases : A comprehensive review detailed the cytotoxic effects of Mannich bases against multiple cancer cell lines, emphasizing structure-activity relationships that enhance efficacy .
  • Triazole Derivatives : Investigations into triazole-containing compounds revealed promising results in inhibiting tumor growth in vivo models .
  • GABA-A Receptor Agonists : Research into derivatives similar to this compound has indicated potential as GABA-A receptor agonists, which could be beneficial in treating anxiety disorders .

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN7O/c1-25(19(28)13-7-14(20)9-21-8-13)15-10-26(11-15)17-6-5-16-22-23-18(27(16)24-17)12-3-2-4-12/h5-9,12,15H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRJBRVLVMCJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC(=CN=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.